Udp chloroacetol
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Overview
Description
Uridine 5’-diphosphate chloroacetol: is a nucleotide derivative that plays a significant role in various biochemical processes. It is composed of uridine, a ribose sugar, and a diphosphate group, with a chloroacetol moiety attached. This compound is involved in numerous cellular functions, including the synthesis of glycogen and the regulation of metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridine 5’-diphosphate chloroacetol typically involves the phosphorylation of uridine followed by the introduction of the chloroacetol group. One common method includes the use of uridine, sodium dihydrogen phosphate, glucose, magnesium sulfate, and brewer’s yeast in a mixed fermentation process. The fermentation yields uridine 5’-diphosphate, which is then subjected to further chemical modifications to introduce the chloroacetol group .
Industrial Production Methods: Industrial production of uridine 5’-diphosphate chloroacetol often employs large-scale fermentation techniques followed by purification processes. The fermentation broth is cooled, separated, and purified through crystallization and drying steps to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Uridine 5’-diphosphate chloroacetol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine 5’-diphosphate glucuronic acid.
Reduction: Reduction reactions can convert it into different nucleotide derivatives.
Substitution: The chloroacetol group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Uridine 5’-diphosphate glucuronic acid.
Reduction: Various reduced nucleotide derivatives.
Substitution: Substituted uridine diphosphate derivatives with different functional groups.
Scientific Research Applications
Uridine 5’-diphosphate chloroacetol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is involved in the study of metabolic pathways and enzyme functions.
Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.
Industry: The compound is utilized in the production of bioactive molecules and as a biochemical reagent
Mechanism of Action
The mechanism of action of uridine 5’-diphosphate chloroacetol involves its role as a substrate for various enzymes. It participates in the transfer of glucose and other sugar moieties to acceptor molecules, facilitating the synthesis of glycogen and other polysaccharides. The compound interacts with specific molecular targets, including glycosyltransferases and other enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
- Uridine 5’-diphosphate glucose
- Uridine 5’-diphosphate galactose
- Uridine 5’-diphosphate glucuronic acid
Comparison: Uridine 5’-diphosphate chloroacetol is unique due to the presence of the chloroacetol group, which imparts distinct chemical properties and reactivity. Unlike uridine 5’-diphosphate glucose and uridine 5’-diphosphate galactose, which are primarily involved in glycogen and polysaccharide synthesis, uridine 5’-diphosphate chloroacetol has specialized applications in biochemical research and industrial processes .
Properties
CAS No. |
125303-04-0 |
---|---|
Molecular Formula |
C12H17ClN2O13P2 |
Molecular Weight |
494.67 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-2-[(3-chloro-2-oxopropoxy)methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H17ClN2O13P2/c13-3-6(16)4-25-5-7-10(27-30(23,24)28-29(20,21)22)9(18)11(26-7)15-2-1-8(17)14-12(15)19/h1-2,7,9-11,18H,3-5H2,(H,23,24)(H,14,17,19)(H2,20,21,22)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
SUOHVUDMBFAFKZ-QCNRFFRDSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
125303-04-0 | |
Synonyms |
UDP chloroacetol uridine 5'-diphosphate chloroacetol |
Origin of Product |
United States |
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